molecular formula C7H5N3O2 B102612 1-(Diazomethyl)-4-nitrobenzene CAS No. 19479-80-2

1-(Diazomethyl)-4-nitrobenzene

Cat. No.: B102612
CAS No.: 19479-80-2
M. Wt: 163.13 g/mol
InChI Key: MNGYXDOGPIDUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diazomethyl)-4-nitrobenzene (C₇H₅N₃O₂, MW: 179.14 g/mol) is a nitroaromatic compound featuring a diazomethyl (-CHN₂) substituent at the para position relative to the nitro group. This compound is synthesized via oxidation of hydrazine derivatives, such as 2-nitrobenzylidene-hydrazines, using activated manganese(IV) oxide, yielding the diazo functionality . Its structural identity is confirmed by ¹H NMR (δ 7.90–8.30 ppm for aromatic protons), ¹³C NMR (δ 120–150 ppm for aromatic carbons), and HRMS analysis .

The diazomethyl group confers high reactivity, enabling applications in C–C bond insertion reactions for homologation of benzyl bromides (e.g., synthesis of 1-(1-bromo-2-(4-methoxyphenyl)ethyl)-4-nitrobenzene in 57% yield) . It also serves as a precursor for caged luciferin derivatives in bioluminescence studies .

Properties

CAS No.

19479-80-2

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

1-(diazomethyl)-4-nitrobenzene

InChI

InChI=1S/C7H5N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-5H

InChI Key

MNGYXDOGPIDUNU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-]

Other CAS No.

19479-80-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(diazomethyl)-4-nitrobenzene with structurally related nitroaromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₇H₅N₃O₂ 179.14 Diazomethyl, Nitro Para-substituted, planar aromatic ring
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 185.58 Chloromethyl, Nitro Electrophilic chloromethyl group
1-(Diphenylmethyl)-4-nitrobenzene C₁₉H₁₅NO₂ 289.33 Diphenylmethyl, Nitro Sterically hindered, bulky substituent
1-(Ethanesulfonyl)-4-nitrobenzene C₈H₉NO₄S 215.22 Ethanesulfonyl, Nitro Sulfonyl electron-withdrawing group
4-Nitro-4'-hydroxy-azobenzene C₁₂H₉N₃O₃ 243.22 Azo (-N=N-), Nitro, Hydroxy Conjugated azo linkage

Key Observations :

  • The diazomethyl group in the target compound is unique in its ability to participate in cycloaddition and insertion reactions, unlike the stable azo group in 4-nitro-4'-hydroxy-azobenzene .
  • Chloromethyl and iodomethyl derivatives (e.g., 1-(iodomethyl)-4-nitrobenzene, C₇H₆INO₂) exhibit nucleophilic substitution reactivity due to halide leaving groups .
Reactivity Comparison:
  • This compound :
    • Undergoes C–C bond insertion with p-methoxybenzyl bromide (57% yield) .
    • Generates caged luciferin derivatives via reactions with cybLuc .
  • 1-(Chloromethyl)-4-nitrobenzene :
    • Reacts with phosphites to form phosphonate derivatives (60–96% yield) .
    • Used in synthesizing antitumor benzotriazole compounds .
  • Azo Derivatives (e.g., 4-Nitro-4'-hydroxy-azobenzene) :
    • Form stable metal complexes (Cu(II), Co(II)) for catalytic applications .
Thermal and Stability Properties:
  • Diazomethyl derivatives are thermally unstable due to the labile N₂ moiety, whereas sulfonyl (e.g., 1-(ethanesulfonyl)-4-nitrobenzene) and azo compounds exhibit higher thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.